Poskine

Beschreibung

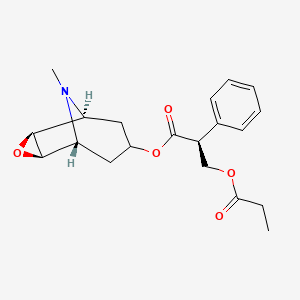

The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-propanoyloxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-3-17(22)24-11-14(12-7-5-4-6-8-12)20(23)25-13-9-15-18-19(26-18)16(10-13)21(15)2/h4-8,13-16,18-19H,3,9-11H2,1-2H3/t13?,14-,15-,16+,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTQMAFSZYEUKJ-GONVEYFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024164 | |

| Record name | 3-(2-Phenyl-2-(propionyloxy-methyl)acetyloxy)-6,7-epoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-14-8 | |

| Record name | Poskine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Phenyl-2-(propionyloxy-methyl)acetyloxy)-6,7-epoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSKINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ1N20F93D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principles of a Novel Central Nervous System Depressant

Disclaimer: Initial searches for a substance named "Poskine" did not yield any specific scientific or clinical data. It is possible that "this compound" is a fictional compound, a proprietary code name not in the public domain, or a misspelling of an existing drug. Therefore, this document provides a comprehensive template for a technical guide on a hypothetical central nervous system (CNS) depressant, herein referred to as "[CNS Depressant Name]," based on the established principles and common characteristics of this drug class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to [CNS Depressant Name]

Central nervous system (CNS) depressants are a broad category of drugs that slow down brain activity.[1][2][3] These agents are clinically significant for their therapeutic applications in treating conditions such as anxiety, insomnia, seizures, and muscle spasms.[2][4] However, their use is also associated with risks including sedation, respiratory depression, and the potential for dependence and overdose.[4] [CNS Depressant Name] is a novel investigational compound that has demonstrated potent CNS depressant effects in preclinical studies. This document will provide a detailed overview of its pharmacological profile, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

The primary mechanism by which most CNS depressants exert their effects is through the modulation of neurotransmitter systems, particularly by enhancing the activity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3][4] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability.[4]

[CNS Depressant Name] is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.[4] By binding to a site on the receptor distinct from the GABA binding site, it is thought to increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its firing rate.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for [CNS Depressant Name].

Pharmacological Profile

The pharmacological profile of a drug encompasses its pharmacokinetic and pharmacodynamic properties, which are crucial for determining its therapeutic potential and safety.[5][6]

Pharmacokinetics

Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).[7][8]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of [CNS Depressant Name]

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | 85 | Rat | Oral |

| Tmax (h) | 1.5 | Rat | Oral |

| Cmax (ng/mL) | 500 | Rat | Oral |

| Half-life (t1/2) (h) | 6 | Rat | Intravenous |

| Volume of Distribution (Vd) (L/kg) | 2.5 | Rat | Intravenous |

| Clearance (CL) (mL/min/kg) | 10 | Rat | Intravenous |

| Protein Binding (%) | 95 | Rat | In vitro |

Pharmacodynamics

Pharmacodynamics is the study of what a drug does to the body, including the drug's mechanism of action and the relationship between drug concentration and effect.[5][6]

Table 2: In Vitro Receptor Binding Affinity of [CNS Depressant Name]

| Receptor | Ki (nM) | Assay Type |

| GABA-A (α1β2γ2) | 15 | Radioligand Binding |

| Muscarinic M1 | >10,000 | Radioligand Binding |

| Dopamine D2 | >10,000 | Radioligand Binding |

| Serotonin 5-HT2A | >10,000 | Radioligand Binding |

Table 3: In Vivo CNS Depressant Effects of [CNS Depressant Name] in Rodent Models

| Endpoint | ED50 (mg/kg) | Species | Test |

| Sedation | 5 | Mouse | Open Field Test |

| Anxiolysis | 2 | Rat | Elevated Plus Maze |

| Anticonvulsant | 10 | Mouse | Pentylenetetrazol-induced Seizures |

| Motor Impairment | 20 | Rat | Rotarod Test |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug development.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of [CNS Depressant Name] for the GABA-A receptor.

Materials:

-

Rat cortical membranes

-

[3H]-Flunitrazepam (radioligand)

-

[CNS Depressant Name] (test compound)

-

Clonazepam (positive control)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add incubation buffer, [3H]-Flunitrazepam, and varying concentrations of [CNS Depressant Name] or Clonazepam.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Sedation Assessment: Open Field Test

Objective: To evaluate the sedative effects of [CNS Depressant Name] in mice.

Materials:

-

Male C57BL/6 mice

-

Open field apparatus (a square arena with infrared beams to track movement)

-

[CNS Depressant Name] (test compound)

-

Vehicle (e.g., saline)

-

Diazepam (positive control)

Procedure:

-

Acclimate mice to the testing room for at least 60 minutes.

-

Administer [CNS Depressant Name], vehicle, or Diazepam via the desired route (e.g., intraperitoneal injection).

-

After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.

-

Record locomotor activity (e.g., total distance traveled, number of line crossings) for a set duration (e.g., 10 minutes).

-

Analyze the data to determine the dose-response relationship for the sedative effects of [CNS Depressant Name].

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of a novel CNS depressant.

Conclusion

[CNS Depressant Name] demonstrates a promising profile as a potent CNS depressant with a selective affinity for the GABA-A receptor. The preclinical data summarized herein provide a strong rationale for its further development. Future studies should focus on comprehensive safety pharmacology, toxicology, and the elucidation of its metabolic pathways to support the transition to clinical trials. The experimental protocols and methodologies outlined in this guide serve as a foundation for the continued investigation and characterization of [CNS Depressant Name] and other novel CNS depressant candidates.

References

- 1. Depressant - Wikipedia [en.wikipedia.org]

- 2. addictioncenter.com [addictioncenter.com]

- 3. CNS depression: Symptoms, risks, and treatment [medicalnewstoday.com]

- 4. scitechnol.com [scitechnol.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Scopolamine in Vestibular System Studies

Disclaimer: Initial searches for "Poskine" did not yield relevant results in the context of vestibular system studies. Based on the nature of the query, it is highly probable that this was a typographical error for scopolamine , a well-documented anticholinergic drug with significant applications in this field. This guide will, therefore, focus on the role of scopolamine.

This technical guide provides a comprehensive overview of scopolamine's role in the study of the vestibular system, tailored for researchers, scientists, and drug development professionals. It delves into the underlying cholinergic mechanisms, summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols, and visualizes complex pathways and workflows.

The Cholinergic System and Vestibular Function

The vestibular system, responsible for our sense of balance and spatial orientation, is modulated by various neurotransmitters. Among these, acetylcholine (ACh) plays a crucial role.[1] Cholinergic pathways are integral to both the peripheral vestibular organs in the inner ear and the central vestibular nuclei in the brainstem.[2]

In the periphery, efferent cholinergic neurons provide a dense network of terminals to the vestibular sensory epithelia.[3] ACh released from these terminals can modulate the activity of both hair cells and afferent neurons, influencing the primary sensory signals sent to the brain. Centrally, the vestibular nuclei receive cholinergic inputs and are a key site for the integration of vestibular signals with other sensory information.[2][4] It is at these cholinergic synapses, both peripheral and central, that scopolamine exerts its primary effects.

Mechanism of Action of Scopolamine

Scopolamine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[2] Its therapeutic effects in vestibular disorders, particularly motion sickness, are attributed to its ability to block the action of ACh at these receptors within the vestibular pathways. The application of ACh to the vestibular nuclei produces activation that is reduced by mAChR antagonists like scopolamine.[2]

The vestibular nuclei, which play a role in modulating the vestibular time constant, contain acetylcholine receptors that are affected by scopolamine.[5] By antagonizing mAChRs, scopolamine is thought to reduce the transmission of vestibular signals that, when in conflict with other sensory inputs (e.g., visual), can lead to symptoms of motion sickness and vertigo.[1][2]

Below is a diagram illustrating the primary signaling pathway affected by scopolamine.

Quantitative Data from Scopolamine Studies

Scopolamine has been extensively studied for its efficacy in preventing motion sickness and treating other vestibular-related conditions like nystagmus. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy of Scopolamine in Preventing Motion Sickness (Human Studies)

| Study Reference | Dosage and Administration | Comparison Group | Key Efficacy Outcome | Result | Adverse Effects Noted |

| Meta-analysis (20 studies, 753 participants)[6] | Varied (patches, oral, IV) | Placebo | Reduction in nausea | Relative Risk (RR) 0.35 (95% CI 0.24 to 0.52); Scopolamine significantly more effective. | Not systematically pooled, but dry mouth is commonly cited.[7][8] |

| Crossover, double-blind trial (30 subjects)[5] | Oral scopolamine | Placebo | Reduction of seasickness severity (Wiker scale) | Successful response (score ≤ 4) in a subset of participants. | Not detailed in abstract. |

| Double-blind, placebo-controlled design[9] | 1.5 mg transdermal patch | Placebo | Effect on postural sway and optokinetic nystagmus (OKN) | No significant effect on postural sway; OKN slow-phase velocity significantly increased (p < 0.05). | Not detailed in abstract. |

| Review of 14 RCTs (1025 subjects)[10] | Varied | Placebo, Antihistamines, Methscopolamine | Prevention of motion sickness symptoms | More effective than placebo and methscopolamine; equivalent to antihistamines. | More likely to cause dry mouth than methscopolamine or cinnarizine.[7][8] |

Table 2: Effects of Scopolamine on Vestibular Function (Preclinical and Clinical)

| Study Type | Subjects | Intervention | Parameter Measured | Key Finding | Reference |

| Clinical Trial | 30 naval crew members | Oral scopolamine | Vestibular time constant | Significantly shortened from 16.01 ± 3.43 s to 12.55 ± 2.40 s (p < 0.001) in responsive subjects. | [5] |

| Clinical Trial | 7 patients with acquired nystagmus | Intravenous scopolamine | Nystagmus reduction | Scopolamine reduced nystagmus in all patients and improved visual acuity. | [11] |

| Human Study | 5 post-head-injury patients | Transdermal scopolamine patch | Sensitivity to rotational movement | 4 of 5 patients showed improvement in sensitivity. | [12] |

| Human Study | 4 normal subjects | Transdermal scopolamine patch (2 hours) | Vertical nystagmus in darkness | Results were generally similar to the control condition (no significant effect). | [13] |

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing vestibular research. Below are representative protocols for human and animal studies investigating the effects of scopolamine.

This protocol outlines a double-blind, placebo-controlled, crossover study to assess the efficacy of transdermal scopolamine.

1. Subject Recruitment:

-

Inclusion Criteria: Healthy adults (18-55 years) with a self-reported history of significant motion sickness.

-

Exclusion Criteria: Known vestibular, visual, or central nervous system pathology; contraindications to scopolamine; pregnancy or lactation.

2. Study Design:

-

A within-subjects, crossover design where each participant serves as their own control.

-

Two experimental sessions separated by a washout period of at least 7 days.

-

Participants are randomly assigned to receive either a transdermal scopolamine patch (e.g., 1.5 mg) or a visually identical placebo patch in the first session, and the other treatment in the second session.

3. Procedure:

-

Pre-Session: Participants apply the assigned patch behind the ear 8-12 hours before the experimental session.

-

Baseline Measurements: Upon arrival at the lab, baseline measures of postural stability (e.g., using a force plate) and cognitive function are taken.

-

Motion Stimulation: Participants are seated in a computer-controlled rotating chair inside an optokinetic drum. The motion profile is standardized (e.g., sinusoidal rotation at 0.2 Hz, peak velocity 60°/s, for 20 minutes).

-

Symptom Reporting: During rotation, participants provide a subjective rating of motion sickness severity every 2 minutes using a standardized scale (e.g., the Wiker scale).

-

Physiological Monitoring: Eye movements are recorded using video-oculography to measure the vestibulo-ocular reflex (VOR) and nystagmus. Heart rate and skin conductance may also be monitored.

-

Post-Session: After the motion exposure, postural stability and cognitive tests are repeated. Adverse effects are recorded.

4. Data Analysis:

-

The primary outcome is the peak motion sickness score.

-

Secondary outcomes include VOR gain, nystagmus parameters, and changes in postural stability.

-

Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to compare outcomes between the scopolamine and placebo conditions.

This protocol describes a method for inducing unilateral vestibular loss in rats and assessing the effects of a pharmacological agent like scopolamine on the resulting deficits and compensation.[14][15]

1. Animals:

-

Adult male Sprague-Dawley rats (200-250g) are used.[14]

-

Animals are housed under standard conditions with a 12-h light/dark cycle and ad libitum access to food and water.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

2. Pre-Surgical Behavioral Assessment:

-

Baseline vestibular function is assessed using tests like:

3. Surgical Procedure (Unilateral Labyrinthectomy):

-

Animals are anesthetized (e.g., ketamine/xylazine cocktail).[16]

-

A postauricular incision is made to expose the tympanic membrane.[14]

-

The tympanic membrane and ossicles (except the stapes) are removed.[14]

-

A small hole is drilled into the vestibule, and a chemical agent (e.g., 100% ethanol) or mechanical disruption is used to create the lesion.[14]

-

The wound is closed, and the animal is allowed to recover.

4. Post-Surgical Drug Administration:

-

Animals are randomly assigned to treatment groups (e.g., scopolamine, saline control).

-

Daily intraperitoneal (i.p.) injections are administered for a specified period (e.g., 21 days).

5. Post-Surgical Behavioral Assessment:

-

The same battery of behavioral tests (Open Field, Rotarod) is performed at multiple time points post-lesion (e.g., days 1, 3, 7, 14, 21, 30) to track the time course of vestibular deficits and compensation.[17]

-

Symptoms such as nystagmus, head tilting, and rolling motions are quantified.[14]

6. Data Analysis:

-

Behavioral parameters (e.g., circling frequency, time on rotarod) are compared between treatment groups at each time point using statistical methods like ANOVA.

-

This allows for the determination of whether the drug accelerates, impedes, or has no effect on the natural process of vestibular compensation.

Conclusion and Future Directions

Scopolamine remains a cornerstone in the pharmacological management of motion sickness and a vital tool for studying the cholinergic mechanisms of the vestibular system. Its role as a muscarinic antagonist in both central and peripheral vestibular pathways is well-established, effectively reducing the overstimulation that leads to vestibular symptoms. The quantitative data consistently support its efficacy, particularly in the prevention of motion sickness.

For researchers and drug development professionals, scopolamine serves as a benchmark compound. Future research may focus on developing novel anticholinergic drugs with improved side-effect profiles (e.g., reduced drowsiness and dry mouth) or greater receptor subtype selectivity to target specific components of the vestibular pathway more precisely. The experimental protocols outlined here provide a framework for the preclinical and clinical evaluation of such next-generation vestibular suppressants. Understanding the precise role of different muscarinic receptor subtypes (M1-M5) in vestibular function will be key to these future developments.[18]

References

- 1. Neuropharmacological Targets for Drug Action in Vestibular Sensory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of efferent cholinergic synaptic transmission in the vestibular periphery and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroanatomy, Vestibular Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Vestibular Time Constant and Clinical Response to Antimotion Sickness Medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scopolamine (hyoscine) for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of scopolamine and cyclizine on visual-vestibular interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scopolamine (hyoscine) for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic antagonists in the treatment of acquired pendular and downbeat nystagmus: a double-blind, randomized trial of three intravenous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scopolamine effects in vestibular defensiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vertical nystagmus in normal subjects: effects of head position, nicotine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. noldus.com [noldus.com]

- 16. A reliable and reproducible protocol for sound-evoked vestibular myogenic potentials in rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferents in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of Poskine: A Technical Guide

An In-depth Examination of a Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the pharmacological agent "Poskine" have revealed a significant lack of publicly available data under this specific name. It is plausible that "this compound" may be a novel compound with limited disclosed research, a developmental codename, or a potential misspelling of a similarly named therapeutic. One such possibility is Posiphen (also known as ANVS401), an orally administered translational inhibitor of neurotoxic proteins. Given the overlap in potential therapeutic areas, this guide will focus on the known pharmacological profile of Posiphen, while acknowledging that this may differ from the user's intended subject.

Executive Summary

Posiphen is a clinical-stage pharmaceutical agent under investigation for its potential therapeutic effects in neurodegenerative diseases, primarily Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1] Its mechanism of action centers on the inhibition of the synthesis of neurotoxic proteins that are known to aggregate and contribute to the pathophysiology of these conditions.[1] Clinical trial data has indicated potential for cognitive and motor function improvements in patients with early-stage AD and PD, respectively.[1]

Mechanism of Action

Posiphen's primary mechanism of action is the modulation of protein synthesis through the inhibition of mRNA translation. Specifically, it targets the 5' untranslated region (5'UTR) of specific mRNAs, preventing their translation into proteins. This selective inhibition is crucial as it preferentially affects the production of neurotoxic proteins known to misfold and aggregate in neurodegenerative disorders.

Signaling Pathway of Posiphen's Action:

Caption: Posiphen inhibits the translation of neurotoxic protein mRNA.

Pharmacodynamics

The pharmacodynamic effects of Posiphen have been primarily evaluated through clinical endpoints in Phase 1 and 2 studies.[1] These studies have demonstrated statistically significant improvements in cognitive and motor functions in patients with early Alzheimer's and Parkinson's disease.[1]

Key Pharmacodynamic Findings:

-

Alzheimer's Disease: In a 25-day treatment period, patients receiving 80 mg of Posiphen showed a 4.4-point improvement on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a 30% improvement from baseline.[1]

-

Parkinson's Disease: Patients treated with Posiphen demonstrated a dose-dependent mean improvement of 2.43 points (13.4%) on the Unified Parkinson's Disease Rating Scale (UPDRS) from baseline.[1]

-

Biomarkers: Treatment with Posiphen has been associated with a reduction in biomarkers of neurodegeneration and neuroinflammation, including neurofilament light and neurogranin.[1] In Parkinson's disease patients, a decrease in α-synuclein levels was also observed.[1]

Pharmacokinetics

Detailed pharmacokinetic data for Posiphen is not extensively available in the public domain. As an orally administered drug, its pharmacokinetic profile would be characterized by the following key parameters, which are typically determined during Phase 1 clinical trials.

Table 1: Key Pharmacokinetic Parameters (Illustrative)

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration |

| Cmax | Maximum plasma concentration |

| t1/2 | Elimination half-life |

| AUC | Area under the plasma concentration-time curve |

| Vd | Volume of distribution |

| CL | Clearance |

Experimental Protocols

The clinical evaluation of Posiphen has involved rigorous, placebo-controlled studies. The following provides a generalized overview of the methodologies employed in these trials.

Experimental Workflow for a Phase 2a Clinical Trial:

Caption: Generalized workflow for a Phase 2a clinical trial of Posiphen.

Key Methodologies:

-

Patient Population: Trials have enrolled patients with early-stage Alzheimer's Disease (Mini-Mental State Examination [MMSE] scores of 18-28) and early-stage Parkinson's Disease (Hoehn and Yahr [HY] scores of 1-3).[1]

-

Dosage and Administration: Posiphen is administered orally. Dosing regimens in clinical trials have included an 80 mg dose.[1]

-

Efficacy Assessments:

-

Biomarker Analysis: Measurement of neurofilament light, neurogranin, and α-synuclein in cerebrospinal fluid or blood.[1]

Conclusion and Future Directions

The available data on Posiphen (ANVS401) suggests a promising pharmacological profile for the treatment of neurodegenerative diseases. Its novel mechanism of inhibiting the translation of neurotoxic proteins presents a unique therapeutic strategy. The positive results from early-phase clinical trials warrant further investigation in larger, long-term Phase 3 studies to fully elucidate its efficacy and safety profile. Further research is also needed to fully characterize its pharmacokinetic properties and to explore its potential in other neurodegenerative conditions characterized by protein aggregation.

Disclaimer: The information provided in this document is based on publicly available data for "Posiphen" and is intended for informational purposes for a scientific audience. It is not a substitute for professional medical advice. The name "this compound" did not yield specific results, and the information herein may not be applicable to the user's intended subject.

References

Methodological & Application

Application Notes and Protocols for Apomorphine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apomorphine is a potent, non-selective dopamine agonist that activates both D1-like and D2-like receptor families.[1][2] It is a derivative of morphine but lacks narcotic effects.[1] Due to its dopaminergic properties, apomorphine is widely utilized in preclinical research involving rodent models to investigate dopaminergic pathways, motor function, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4][5] These application notes provide a comprehensive overview of experimental protocols using apomorphine in rodent models, including quantitative data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation

Table 1: Apomorphine Dose-Response in Rodent Behavioral Studies

| Species | Behavior Assessed | Apomorphine Dose (s.c.) | Observed Effect | Reference(s) |

| Mouse | Locomotor Activity | 0.05 mg/kg | Subthreshold dose | [6] |

| 0.10 mg/kg | Transient reduction in locomotion followed by an increase | [6] | ||

| 0.20 mg/kg | Transient reduction in locomotion | [6] | ||

| 0.01 - 0.3 mg/kg | Inhibition of locomotor activity | [7] | ||

| 1.0 - 4.0 mg/kg | Increased locomotor activity and climbing behavior | [7][8] | ||

| Stereotypic Behavior | 5.0 mg/kg | Induction of stereotypy (climbing) | [7] | |

| 1.0 or 4.5 mg/kg (i.p.) | Induction of stereotypic cage climbing | [9] | ||

| 40 mg/kg | Induction of long-lasting, context-dependent stereotyped behavior | [10] | ||

| Rat | Pain Sensitivity | 25 - 100 µg/kg | Increased sensitivity to pain (hyperalgesia) | [11] |

| > 465 µg/kg | Antinociception (pain relief) | [11] | ||

| Rotational Behavior (6-OHDA model) | 0.1 - 0.4 mg/kg | No tolerance development with repeated intermittent doses | [12] | |

| 0.8 and 3.2 mg/kg | ~25% reduction in rotations after repeated intermittent doses | [12] | ||

| 0.2 mg/kg (bolus every 10 min for 8h) | 70% reduction in rotational response (tolerance) | [12] | ||

| Locomotor & Stereotypic Behavior | 0.5 mg/kg | No effect on locomotion, induces stereotypy (gnawing, licking, sniffing) | [13] | |

| 0.5 mg/kg (twice daily for 14 days) | Increased locomotor activity (sensitization) | [13] | ||

| Stereotypic Behavior | 0.125 mg/kg | Inhibition of stereotyped behavior after chronic trifluoperazine | [14] | |

| 1.0 mg/kg | Exaggerated stereotyped response after chronic trifluoperazine | [14] |

Table 2: Apomorphine in Rodent Models of Neurodegenerative Diseases

| Disease Model | Species | Apomorphine Treatment Regimen | Key Findings | Reference(s) |

| Parkinson's Disease (6-OHDA lesion) | Rat | 0.5 mg/kg (s.c.) | Used to assess rotational behavior post-lesion | [15] |

| Rat | 0.5 mg/kg (i.p.) | Used to assess rotational behavior post-lesion | [15] | |

| Rat | 0.5 mg/kg | Treatment in combination with quetiapine | [16] | |

| Alzheimer's Disease (3xTg-AD) | Mouse | Subcutaneous injections once a week for 1 month (6-month-old mice) | Improved short-term memory; Decreased intraneuronal Aβ and hyper-phosphorylated tau | [4][17] |

| Mouse | 1-month subcutaneous injection (6 or 12-month-old mice) | Improved memory function; Increased insulin-degrading enzyme (IDE); Decreased phosphorylated IRS-1 (improved insulin resistance) | [18] | |

| Dementia (Scopolamine-induced) | Rat | 1 mg/kg | Restored memory impairment and reduced oxidative stress | [19] |

Table 3: Apomorphine Toxicology in Rodents

| Species | Administration Route | LD50 | NOAEL (Reproductive Toxicity) | Reference(s) |

| Mouse | Intraperitoneal | 145 µg/kg | - | [20] |

| Oral | 300 mg/kg | - | [1] | |

| Intraperitoneal | 160 mg/kg | - | [1] | |

| Intravenous | 56 mg/kg | - | [1] | |

| Rat | Subcutaneous | - | ≥ 2 mg/kg/day | [21] |

| Dog | Subcutaneous | - | ≈ 0.4 mg/kg/day | [21] |

Experimental Protocols

Assessment of Apomorphine-Induced Stereotypy in Rats

Objective: To quantify the intensity of stereotyped behaviors induced by apomorphine, which is indicative of central dopamine receptor stimulation.[5]

Materials:

-

Male Wistar rats (200-250 g)

-

Apomorphine hydrochloride (dissolved in 0.9% saline with 0.1% ascorbic acid as an antioxidant)

-

Saline solution (0.9%)

-

Observation cages (e.g., clear Plexiglas cylinders)

-

Scoring sheet for stereotypy

Procedure:

-

Habituation: Place rats individually in the observation cages for at least 30 minutes to allow for acclimatization to the novel environment.

-

Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline to the control group.[13]

-

Observation: Immediately after injection, place the rat back into the observation cage.

-

Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes for 60 minutes). A common scoring scale is as follows:

-

0: Asleep or still, no activity

-

1: Active, but no stereotyped behavior

-

2: Intermittent sniffing, head movements

-

3: Continuous sniffing, periodic licking

-

4: Continuous licking and gnawing of the cage floor or walls

-

-

Data Analysis: Analyze the stereotypy scores over time for each group.

Evaluation of Locomotor Activity in Mice

Objective: To assess the dose-dependent effects of apomorphine on spontaneous locomotor activity.

Materials:

-

Male C57BL/6 mice (25-30 g)

-

Apomorphine hydrochloride

-

Saline solution

-

Automated locomotor activity chambers equipped with infrared beams

Procedure:

-

Habituation: Place mice individually into the locomotor activity chambers for 60 minutes to establish a baseline activity level.

-

Drug Administration: Administer apomorphine at various doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg, s.c.) or saline.[7][8]

-

Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-90 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the temporal effects of apomorphine. Compare the total activity across different dose groups.

Rotational Behavior in a 6-OHDA Rat Model of Parkinson's Disease

Objective: To quantify motor asymmetry in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease following apomorphine administration.

Materials:

-

Male Sprague-Dawley rats with unilateral 6-OHDA lesions of the medial forebrain bundle

-

Apomorphine hydrochloride

-

Saline solution

-

Automated rotometer system or observation in a cylindrical container

Procedure:

-

Habituation: Allow the lesioned rats to habituate to the testing environment.

-

Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline.[15]

-

Observation and Recording: Place the rat in the rotometer or observation cylinder and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 60-90 minutes).

-

Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) per minute. A significant increase in net contralateral rotations is indicative of dopamine receptor supersensitivity on the lesioned side.

Signaling Pathways and Workflows

Apomorphine Signaling Pathway

Caption: Apomorphine acts as an agonist on both D1-like and D2-like dopamine receptors.

Experimental Workflow for Behavioral Sensitization Study

Caption: Workflow for a typical behavioral sensitization study with apomorphine in rodents.

Logical Relationship in Parkinson's Disease Model

Caption: The logical flow from 6-OHDA lesion to apomorphine-induced rotational behavior.

References

- 1. Apomorphine - Wikipedia [en.wikipedia.org]

- 2. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low doses of apomorphine transiently reduce locomotor activity in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of apomorphine on locomotive activity and monoamine metabolism: a dose related study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing effects of apomorphine on pain in rats. Evaluation of the dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose- and duration-dependent tolerance to rotational effects of apomorphine in a rat model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. Apomorphine treatment in Alzheimer mice promoting amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apomorphine Therapy for Neuronal Insulin Resistance in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Memory enhancing and neuroprotective effects of apomorphine in a rat model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Evaluation of apomorphine HCl effects on reproductive endpoints: studies in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polysaccharide-K (PSK) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, is a well-documented biological response modifier with significant antitumor and immunomodulatory properties.[1][2] Extensively used in Asia as an adjuvant in cancer therapy, PSK has demonstrated efficacy in preclinical studies across a range of cancer types, including gastric, colorectal, lung, and pancreatic cancers.[1][3][4] Its mechanism of action is multifaceted, involving both direct effects on cancer cells, such as cell cycle arrest and induction of apoptosis, and indirect effects through the stimulation of the host's immune system.[1][5]

These application notes provide a comprehensive overview of the use of PSK in in-vitro cell culture experiments, with a focus on appropriate dosage, experimental protocols for assessing its efficacy, and an elucidation of its key signaling pathways.

Data Presentation: Efficacy of PSK on Various Cancer Cell Lines

The following tables summarize the quantitative effects of Polysaccharide-K (PSK) on different cancer cell lines as reported in various studies. These data can serve as a starting point for designing new experiments.

Table 1: Effect of PSK on Cell Proliferation and Viability

| Cell Line | Cancer Type | PSK Concentration (µg/mL) | Treatment Duration | Effect on Proliferation/Viability | Reference |

| AGS | Gastric Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |

| AGS | Gastric Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |

| A549 | Lung Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |

| A549 | Lung Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |

| HL-60 | Promyelocytic Leukemia | 30 | Not specified | Profound inhibition of proliferation | [6] |

| SW620 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |

| HCT116 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |

| HT29 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Growth inhibition | [8] |

Table 2: Induction of Apoptosis by PSK

| Cell Line | Cancer Type | PSK Concentration (µg/mL) | Treatment Duration | Apoptosis Induction | Reference |

| AGS | Gastric Cancer | 100 | 4 days | Increased from 4.32% to 37.52% | [1] |

| A549 | Lung Cancer | 100 | 4 days | Apoptosis induced | [1] |

| B16 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |

| Ando-2 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |

| Colon Cancer Cells | Colon Cancer | 100 | Not specified | No significant increase in apoptosis | [7] |

| Colon Cancer Cells | Colon Cancer | 300 | Not specified | No significant increase in apoptosis | [7] |

| Colon Cancer Cells | Colon Cancer | 500 | Not specified | Increased apoptosis (10.0%) | [7] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Upregulation of Bax, leading to apoptosis | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Polysaccharide-K (PSK)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of PSK in complete culture medium at desired concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Remove the medium from the wells and add 100 µL of the PSK dilutions to the respective wells. Include a vehicle control (medium without PSK).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Polysaccharide-K (PSK)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of PSK for the desired time period.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Polysaccharide-K (PSK) Signaling Pathway

PSK has been shown to exert its anticancer effects through various signaling pathways. A key mechanism involves the activation of Toll-like Receptor 2 (TLR2).[8][9] This activation can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[10]

Caption: PSK signaling cascade in cancer cells.

General Experimental Workflow for Assessing PSK Efficacy

The following diagram outlines a typical workflow for evaluating the in-vitro anticancer effects of PSK.

Caption: Experimental workflow for PSK evaluation.

References

- 1. dovepress.com [dovepress.com]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. TLR2 Agonist PSK Activates Human NK Cells and Enhances the Antitumor Effect of HER2-Targeted Monoclonal Antibody Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysaccharide K suppresses angiogenesis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Procaine in Electrophysiological Recordings

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for the compound "Poskine" did not yield any relevant results in scientific literature. It is highly probable that "this compound" is a typographical error. Based on the context of electrophysiology and ion channel modulation, this document will focus on Procaine , a well-characterized local anesthetic and sodium channel blocker with similar phonetic characteristics.

Introduction

Procaine is a local anesthetic of the ester type that has been widely used in medicine and is a valuable tool in neurophysiology research. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells such as neurons. By reversibly binding to and inhibiting these channels, procaine effectively reduces neuronal excitability, making it a useful compound for studying the role of sodium channels in various physiological and pathological processes. These application notes provide a detailed overview of the use of procaine in electrophysiology, including its mechanism of action, quantitative effects, and detailed protocols for its application in patch-clamp recordings.

Mechanism of Action

Procaine exerts its effects by entering the neuronal cell membrane in its uncharged form. Once inside the cell, it becomes charged and binds to the intracellular side of the voltage-gated sodium channel pore. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. The blockade of sodium channels by procaine is both voltage- and use-dependent, meaning its efficacy is enhanced with more depolarized membrane potentials and with repetitive firing of the neuron.

At the molecular level, procaine interacts with specific amino acid residues within the S6 alpha-helical segment of domain IV of the sodium channel alpha subunit. This interaction allosterically modulates the channel's gating machinery, leading to a reduction in the probability of channel opening and a stabilization of the inactivated state.

Signaling Pathway of Procaine Action

Caption: Mechanism of Procaine's inhibitory action on neuronal excitability.

Quantitative Data Presentation

The following tables summarize the quantitative effects of procaine on various electrophysiological parameters as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

| Parameter | Cell Type | Procaine Concentration | Effect | Reference |

| Action Potential Amplitude | Hippocampal Pyramidal Cells | ≤ 0.5 mM | Minimally altered | [1] |

| Hippocampal Pyramidal Cells | > 0.5 mM | Significantly decreased | [1] | |

| Canine Sinus Nodal Cells | 10-300 µg | Decreased | [2] | |

| Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Reduced | [3] | |

| Action Potential Duration (APD50) | Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Increased | [3] |

| Firing Threshold | Hippocampal Pyramidal Cells | ≤ 0.5 mM | Significantly increased | [1] |

| Hippocampal Pyramidal Cells | > 0.5 mM | Significantly increased | [1] | |

| Maximum Rate of Rise (Vmax) | Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Reduced | [3] |

| Sodium Current (INa) | Frog Node of Ranvier | 0.27 ± 0.03 mM (Kdis) | Block of normal channels | [4] |

| Frog Node of Ranvier | 1.32 ± 0.5 mM (Kdis) | Block of aconitine-modified channels | [4] | |

| End-Plate Potential (EPP) Equilibrium Potential | Frog Neuromuscular Junction | 10⁻⁴ M | Decreased from 12 mV to 3.1 mV | [5] |

Note: Kdis refers to the dissociation constant, which is conceptually similar to the IC50 value in this context.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Action Potentials in Neurons

This protocol describes how to measure the effect of procaine on the action potential firing properties of cultured neurons or neurons in acute brain slices.

Materials:

-

Cells: Cultured neurons or acute brain slices.

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 2 mM Mg-ATP, and 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

Procaine Stock Solution: 100 mM procaine hydrochloride in deionized water. Filter-sterilize and store at 4°C.

-

Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Pull patch pipettes and fill with internal solution.

-

Approach a neuron and form a gigaohm seal (>1 GΩ).

-

Rupture the membrane to obtain the whole-cell configuration.

-

Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

-

Record baseline action potential firing by injecting a series of depolarizing current steps.

-

Prepare the desired concentration of procaine by diluting the stock solution in aCSF.

-

Bath-apply the procaine solution to the recording chamber.

-

After a stable effect is observed (typically 5-10 minutes), repeat the current injection protocol to record action potentials in the presence of procaine.

-

To test for reversibility, wash out the procaine by perfusing with drug-free aCSF for 10-15 minutes and record again.

Experimental Workflow for Current-Clamp Recording

Caption: Workflow for assessing Procaine's effect on action potentials.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to isolate and measure voltage-gated sodium currents and to determine the dose-response relationship of procaine blockade.

Materials:

-

Cells: Cells expressing a high density of voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific sodium channel subtype, or cultured neurons).

-

External Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose. To block potassium currents, 20 mM TEA-Cl and 4-AP can be added. To block calcium currents, CdCl₂ (100-200 µM) can be added. Adjust pH to 7.4 with NaOH.

-

Internal Solution: 120 mM CsF, 20 mM CsCl, 10 mM HEPES, and 10 mM EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.

-

Procaine Stock Solution: 100 mM procaine hydrochloride in deionized water.

-

Patch Pipettes: Borosilicate glass, 2-4 MΩ resistance.

-

Electrophysiology Rig: As above.

Procedure:

-

Prepare cells on coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Pull and fill patch pipettes with the cesium-based internal solution.

-

Establish a whole-cell voltage-clamp recording.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and establish a baseline current-voltage (I-V) relationship.

-

Bath-apply the first concentration of procaine and wait for the effect to stabilize.

-

Repeat the voltage-step protocol to record sodium currents in the presence of this concentration of procaine.

-

Repeat steps 7 and 8 for a range of procaine concentrations to generate a dose-response curve.

-

To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) before and after procaine application.

-

To determine the effect on steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to elicit sodium currents.

Voltage-Clamp Protocol for Dose-Response Analysis

Caption: Protocol for determining the IC50 of Procaine on sodium currents.

Conclusion

Procaine is a valuable pharmacological tool for the study of voltage-gated sodium channels and their role in neuronal excitability. By understanding its mechanism of action and employing the detailed protocols provided in these application notes, researchers can effectively utilize procaine to investigate a wide range of questions in neuroscience and drug development. Careful attention to experimental detail, including solution composition and appropriate electrophysiological paradigms, will ensure the generation of high-quality, reproducible data.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. researchgate.net [researchgate.net]

- 4. [Comparative study of the action of procaine and benzocaine on normal and aconitine-modified sodium channels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of sodium and potassium conductances in the procaine end-plate potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of Poskine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poskine is an investigational small molecule inhibitor targeting a key receptor tyrosine kinase (RTK) implicated in the pathogenesis of various solid tumors. Dysregulation of this RTK signaling pathway is a critical driver of oncogenesis, promoting cell proliferation, survival, and angiogenesis. This compound is designed to selectively bind to the ATP-binding pocket of the kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.

These application notes provide a comprehensive overview of the preclinical administration and evaluation of this compound. The protocols detailed herein are intended to guide researchers in conducting in vitro and in vivo studies to assess the efficacy and mechanism of action of this compound.

Mechanism of Action: Inhibition of the RTK Signaling Pathway

This compound exerts its therapeutic effect by disrupting the signal transduction cascade initiated by the activation of its target RTK. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[1][2] This initiates downstream signaling through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is central to cell survival and metabolism.[1] By inhibiting the initial phosphorylation event, this compound effectively blocks both of these critical oncogenic signaling cascades.

Caption: this compound inhibits RTK autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical efficacy data for this compound.

Table 1: In Vitro Cell Proliferation (IC50)

| Cell Line | Cancer Type | Target RTK Expression | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | High | 15 |

| HCT116 | Colorectal Carcinoma | High | 25 |

| MCF-7 | Breast Cancer | Moderate | 150 |

| MRC-5 | Normal Lung Fibroblast | Low | >10,000 |

Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral (p.o.) | Daily | 1250 (± 180) | - |

| This compound | 10 | Oral (p.o.) | Daily | 875 (± 120) | 30 |

| This compound | 30 | Oral (p.o.) | Daily | 450 (± 95) | 64 |

| This compound | 100 | Oral (p.o.) | Daily | 200 (± 70) | 84 |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Protocol: In Vitro Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control wells (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Western Blot for Phospho-RTK Inhibition

-

Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12 hours.

-

This compound Incubation: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with the corresponding RTK ligand (e.g., 100 ng/mL) for 15 minutes to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-RTK (p-RTK), total RTK, phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: In Vivo Xenograft Efficacy Study

-

Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).[4] Formulations should be prepared fresh daily.

-

Administration: Administer the designated dose of this compound or vehicle control once daily via oral gavage (p.o.).[4][5] The administration volume is typically 10 mL/kg.

-

-

Data Collection:

-

Continue daily dosing and tumor volume measurements for 21 days.

-

Record body weight twice weekly as a measure of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in vivo xenograft study.

Caption: Workflow for assessing in vivo efficacy of this compound in a xenograft model.

References

- 1. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]

Application Notes and Protocols for Poskine in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poskine, also known as Posiphen, is a promising small molecule compound being investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease (AD). It is the chirally pure positive enantiomer of phenserine and functions as a translational inhibitor of amyloid precursor protein (APP). By targeting the 5'-untranslated region of APP mRNA, this compound effectively reduces the synthesis of APP and its downstream neurotoxic products, including amyloid-beta (Aβ) peptides.[1] Preclinical and early clinical studies have demonstrated its ability to lower levels of key pathological markers of AD, including Aβ and phosphorylated tau, suggesting its potential as a disease-modifying agent.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease models, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of APP synthesis at the translational level. It is believed to interact with an iron-response element (IRE) in the 5'-untranslated region of APP mRNA, thereby hindering the translation process. This leads to a reduction in the overall levels of APP and, consequently, its proteolytic fragments, including the amyloid-beta peptides (Aβ40 and Aβ42) that form the amyloid plaques characteristic of Alzheimer's disease.

While the direct mechanism for the reduction of phosphorylated tau is still under investigation, it is hypothesized to be a downstream effect of reduced Aβ levels. Aβ oligomers are known to activate several kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are responsible for the hyperphosphorylation of tau protein.[5][6] By lowering Aβ levels, this compound may indirectly lead to a decrease in the activity of these kinases, resulting in reduced tau phosphorylation and the subsequent formation of neurofibrillary tangles.

Figure 1: Hypothesized mechanism of action of this compound in reducing amyloid plaques and neurofibrillary tangles.

Data Presentation

The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound.

Table 1: Effects of this compound on APP and Aβ in Preclinical Models

| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |

| APP/PS1 Mice | 25 mg/kg, oral | 1 month | Normalized impairments in spatial working memory and contextual fear learning.[4] | |

| C57BL/6 Mice | 15-75 mg/kg, i.p. | 21 days | Dose-dependent decrease in total APP, Aβ40, and Aβ42 levels in the brain. | |

| Ts65Dn Mice (Down Syndrome Model) | 50 mg/kg | Not specified | Normalized APP levels in the hippocampus.[4] |

Table 2: Effects of this compound on CSF Biomarkers in Patients with Mild Cognitive Impairment (MCI)

| Biomarker | Assay Method | Mean Reduction (%) | p-value | Reference |

| sAPPα | AlphaLISA | -59.9 | <0.05 | [1] |

| sAPPβ | AlphaLISA | -57.7 | <0.05 | [1] |

| Total Tau (t-τ) | Innogenetics | -74.1 | <0.05 | [1] |

| Phosphorylated Tau (p-τ) | Innogenetics | -61.0 | <0.05 | [1] |

| Aβ42 | AlphaLISA | -45.2 | Trend | [1] |

Experimental Protocols

In Vivo Administration of this compound in Mouse Models

This protocol describes the administration of this compound to APP/PS1 or other transgenic mouse models of Alzheimer's disease.

Figure 2: General workflow for in vivo studies of this compound in mouse models.

Materials:

-

This compound (Posiphen tartrate)

-

Sterile saline (0.9% NaCl)

-

Animal gavage needles (for oral administration)

-

Syringes and needles (for intraperitoneal injection)

-

APP/PS1 transgenic mice or other appropriate model

-

Standard animal housing and care facilities

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound tartrate in sterile saline to the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, prepare a 1.25 mg/mL solution to administer 0.5 mL).

-

Ensure the solution is fully dissolved and sterile-filtered if necessary.

-

-

Animal Dosing:

-

Oral Gavage: Administer the prepared this compound solution directly into the stomach of the mouse using a gavage needle. Ensure proper technique to avoid injury.

-

Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity of the mouse.

-

-

Treatment Schedule:

-

Administer this compound daily for the duration of the study (e.g., 21 days or 1 month).

-

A control group of animals should receive vehicle (sterile saline) following the same administration route and schedule.

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity or adverse effects.

-

Record body weight regularly.

-

Radial Arm Water Maze (RAWM) for Assessing Spatial Memory

The RAWM is a behavioral test used to assess spatial learning and memory in rodents.

Materials:

-

Circular water maze with radial arms

-

Escape platform

-

Water, made opaque with non-toxic white paint

-

Video tracking system and software

-

Animal handling supplies

Procedure:

-

Apparatus Setup:

-

Fill the maze with water (20-22°C) to a level that requires the mice to swim.

-

Place the escape platform in one of the arms (the goal arm), submerged just below the water surface.

-

Ensure prominent extra-maze cues are present and consistent throughout the testing period.

-

-

Acclimation:

-

Handle the mice for several days before the start of the experiment.

-

On the first day of testing, allow each mouse a 60-second free swim in the maze without the platform.

-

-

Training Trials:

-

Conduct multiple trials per day (e.g., 4-6 trials) for several consecutive days.

-

For each trial, place the mouse in a starting arm (varied between trials) and allow it to search for the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) before returning it to its home cage.

-

-

Probe Trial:

-

On the final day of testing, remove the platform and allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis:

-

Analyze the latency to find the platform, the number of errors (entries into non-goal arms), and the data from the probe trial using appropriate statistical methods.

-

Western Blot Analysis of APP and Aβ in Brain Tissue

This protocol outlines the steps for detecting and quantifying APP and its C-terminal fragments (CTFs) in mouse brain homogenates.

Materials:

-

Mouse brain tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-APP C-terminal, anti-Aβ)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize frozen brain tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

ELISA for sAPPα and sAPPβ in Cerebrospinal Fluid (CSF)

This protocol is for the quantitative measurement of soluble APP fragments in CSF.

Materials:

-

CSF samples

-

Commercially available ELISA kits for human sAPPα and sAPPβ

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Centrifuge CSF samples to remove any cellular debris.

-

Store aliquots at -80°C until use.

-

-

ELISA Assay:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of sAPPα and sAPPβ in the samples.

-

Conclusion